molecular formula C18H25FN2O4 B2902217 Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate CAS No. 191033-99-5

Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate

Cat. No.: B2902217
CAS No.: 191033-99-5
M. Wt: 352.406
InChI Key: LMRYEPQDKQZDQW-UHFFFAOYSA-N
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Description

Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group, a fluorophenyl group, and a methoxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.

    Addition of the Methoxy-Oxoethyl Group: The methoxy-oxoethyl group is added through an esterification reaction involving methoxyacetic acid and the piperazine derivative.

    Protection with Tert-Butyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate is unique due to the presence of the methoxy-oxoethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)15(16(22)24-4)13-5-7-14(19)8-6-13/h5-8,15H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRYEPQDKQZDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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